molecular formula C9H7F3N2O2 B12880131 2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12880131
M. Wt: 232.16 g/mol
InChI Key: VRFQSCYMRQUDIY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is one of the methods employed . This process involves intramolecular iodooxygenation of N-propargylamides, leading to the formation of oxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carbaldehydes, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)16-6-3-1-2-5-8(6)14-7(4-13)15-5/h1-3H,4,13H2

InChI Key

VRFQSCYMRQUDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CN

Origin of Product

United States

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